molecular formula C21H20FN3O2 B5304363 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine

2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine

Cat. No. B5304363
M. Wt: 365.4 g/mol
InChI Key: FDJKJRZTSGWRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine, also known as FPBM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of morpholine derivatives and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has also been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to inhibit the aggregation of amyloid-beta peptide, which is a key factor in the development of Alzheimer's disease. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has also been shown to have potential applications in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine in lab experiments include its high purity and high yield, as well as its potential therapeutic applications. However, the limitations of using 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

For research on 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine include further studies on its mechanism of action and its potential therapeutic applications. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to have potential applications in the treatment of various diseases, and further studies are needed to fully understand its therapeutic potential. Future studies could also focus on developing more effective formulations of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine that can overcome its limitations in solubility and half-life. Finally, studies could focus on developing more potent analogs of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine that can exhibit enhanced therapeutic activities.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine involves the reaction of 4-fluoroaniline with 3-(1H-pyrazol-1-ylmethyl)benzoyl chloride in the presence of triethylamine to form the intermediate product. The intermediate product is then reacted with morpholine in the presence of potassium carbonate to obtain the final product, 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine. The synthesis method has been optimized to yield high purity and high yield of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine.

Scientific Research Applications

2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to inhibit the aggregation of amyloid-beta peptide, which is a key factor in the development of Alzheimer's disease. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has also been shown to have potential applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

[2-(4-fluorophenyl)morpholin-4-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-19-7-5-17(6-8-19)20-15-24(11-12-27-20)21(26)18-4-1-3-16(13-18)14-25-10-2-9-23-25/h1-10,13,20H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJKJRZTSGWRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC(=C2)CN3C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine

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